2-Bromopyridin-3-yl acetate

Description

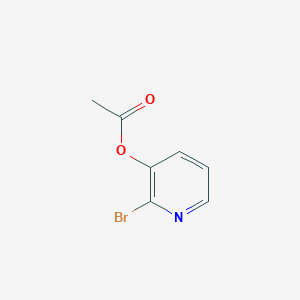

Structure

3D Structure

Properties

IUPAC Name |

(2-bromopyridin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUPWCLRRXCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Functionalized Pyridines

An In-depth Technical Guide to 2-Bromopyridin-3-yl acetate (CAS No. 92671-70-0): A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, pyridine and its derivatives are recognized as "privileged scaffolds"—core structures that are recurrent motifs in a multitude of pharmacologically active agents.[1] Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Within this class, halo-pyridines serve as exceptionally versatile starting materials, providing a reactive handle for the construction of complex molecular architectures through modern synthetic methodologies.[2]

This compound (CAS No. 92671-70-0) is a prime exemplar of a strategically functionalized building block. It features a pyridine core substituted with two key functionalities: a bromine atom at the 2-position and an acetate group at the 3-position. This specific arrangement is not accidental; it is designed for sequential and selective chemical transformations. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] Concurrently, the acetate group acts as a stable protecting group for a hydroxyl moiety, which can be unmasked under controlled conditions to allow for further derivatization.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the properties, synthesis, reactivity, and strategic application of this compound, positioning it as a key intermediate in the synthesis of novel therapeutics.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. Below is a summary of the key identifiers and physicochemical characteristics of this compound.

| Property | Value |

| CAS Number | 92671-70-0[5][6] |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol [7] |

| Synonyms | 2-Bromo-3-acetoxypyridine, (2-bromopyridin-3-yl) acetate[5] |

| Appearance | Expected to be a solid (white to light yellow)[8] |

| Purity | Commercially available up to 95%[5] |

Predicted Spectroscopic Signature

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C4 would likely appear as a doublet of doublets around δ 7.3-7.5 ppm. The proton at C5 would be a doublet of doublets around δ 7.6-7.8 ppm, and the proton at C6 would be the most downfield, appearing as a doublet of doublets around δ 8.1-8.3 ppm. A sharp singlet for the acetate methyl group (CH₃) would be observed in the upfield region, typically around δ 2.3-2.4 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would display signals for the five pyridine carbons, with the carbon bearing the bromine (C2) being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the acetate group would appear downfield, typically in the δ 168-170 ppm range, while the methyl carbon would be found upfield around δ 20-21 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the acetate group, expected around 1760-1770 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. A C-O stretch from the ester linkage would be visible around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Section 2: Synthesis and Purification

A logical and efficient synthesis of this compound involves the acetylation of 2-bromo-3-hydroxypyridine. This precursor is readily accessible from 2-aminopyridine through a multi-step sequence involving diazotization and bromination.[12]

Proposed Synthetic Workflow

The overall transformation can be visualized as a two-stage process: first, the synthesis of the key precursor, and second, the final acetylation.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. This compound | 92671-70-0 [sigmaaldrich.com]

- 7. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]

- 9. rsc.org [rsc.org]

- 10. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 11. Spectral Problems [ch.ic.ac.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

2-Bromopyridin-3-yl acetate molecular formula and weight

An In-Depth Technical Guide to 2-Bromopyridin-3-yl Acetate: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It details the compound's fundamental properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry.

Core Compound Properties

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an acetate functional group, makes it a valuable precursor for creating complex molecules, particularly in the development of novel therapeutic agents.

Data Presentation: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |

| CAS Number | 92671-70-0 | --INVALID-LINK-- |

| IUPAC Name | (2-bromopyridin-3-yl) acetate | --INVALID-LINK-- |

| Synonyms | 2-Bromo-3-acetoxypyridine | --INVALID-LINK-- |

Synthesis Protocol: From Precursor to Final Compound

The synthesis of this compound is most effectively achieved through the acetylation of its direct precursor, 2-Bromo-3-hydroxypyridine. This reaction is a standard esterification that is both high-yielding and straightforward to perform under typical laboratory conditions.

Causality in Experimental Design

The choice of acetylation as the synthetic route is based on its efficiency and the commercial availability of the starting material, 2-Bromo-3-hydroxypyridine[1][2][3]. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the ease of removing the acetic acid byproduct during workup. A basic catalyst, such as pyridine or a tertiary amine, is employed to deprotonate the hydroxyl group, increasing its nucleophilicity and accelerating the reaction rate.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

2-Bromo-3-hydroxypyridine (1.0 eq) [CAS: 6602-32-0][4]

-

Acetic Anhydride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-3-hydroxypyridine in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add pyridine to the stirred solution.

-

Reagent Addition: Add acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery & Medicinal Chemistry

The strategic value of this compound lies in its utility as a bifunctional building block. The pyridine scaffold is a common motif in a wide range of pharmacologically active molecules[5][6]. The bromine atom provides a reactive handle for cross-coupling reactions, while the acetate group can be hydrolyzed to reveal a hydroxyl group for further functionalization.

Role as a Cross-Coupling Partner

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions[7]. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Logical Pathway for Derivatization

Caption: Derivatization pathways for this compound.

This dual reactivity enables the synthesis of diverse compound libraries. For example, a Suzuki coupling can be performed first to install a desired aromatic system, followed by hydrolysis of the acetate to unmask the hydroxyl group. This hydroxyl group can then be used to form ethers, esters, or other functional groups to modulate properties like solubility and cell permeability, which are critical for developing effective drug candidates. This approach is particularly relevant in the synthesis of kinase inhibitors and ligands for neurological targets[8].

Safety, Handling, and Spectroscopic Characterization

Hazard Identification and Safe Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[9].

-

Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wear protective gloves, clothing, and eye/face protection. In case of contact, wash skin thoroughly and rinse eyes cautiously with water[9].

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like strong oxidizing agents[9].

Spectroscopic Profile (Expected)

-

¹H NMR: Expect signals for the three pyridine ring protons in the aromatic region (δ 7.0-8.5 ppm). A singlet corresponding to the three protons of the acetate methyl group would appear upfield (δ 2.0-2.5 ppm).

-

¹³C NMR: Signals for the five pyridine carbons would be observed in the aromatic region (δ 120-155 ppm). The carbonyl carbon of the acetate group would appear significantly downfield (δ ~170 ppm), with the methyl carbon appearing upfield.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). The exact mass would correspond to the molecular formula C₇H₆BrNO₂.

References

- 1. 2-Bromo-3-hydroxypyridine - Protheragen [protheragen.ai]

- 2. 2-Bromo-3-hydroxypyridine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-溴-3-吡啶醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. aksci.com [aksci.com]

- 10. rsc.org [rsc.org]

- 11. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromopyridin-3-yl acetate: Properties, Synthesis, and Handling

This guide provides a comprehensive technical overview of 2-Bromopyridin-3-yl acetate, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from its direct precursor, provides a robust, field-proven protocol for its synthesis, and incorporates safety and handling guidelines based on available material safety data sheets (MSDS). This approach ensures a trustworthy and scientifically grounded resource for laboratory professionals.

Chemical Identity and Structural Context

This compound is a pyridine derivative featuring a bromine atom at the C2 position and an acetate ester at the C3 position. The strategic placement of these functional groups makes it a valuable, albeit specialized, building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The acetate group serves as a protected hydroxyl, which can be deprotected under basic or acidic conditions to reveal the 3-hydroxypyridine moiety, a common scaffold in pharmacologically active compounds.

Molecular Structure:

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₆BrNO₂ | Calculated |

| Molecular Weight | 216.03 g/mol | Calculated |

| CAS Number | Not assigned or not publicly available | N/A |

| Parent Compound | 2-Bromo-3-hydroxypyridine | [1][2][3] |

| Parent CAS No. | 6602-32-0 | [1][2][3] |

Predicted and Observed Physical Properties

Direct experimental data for this compound is scarce. However, we can infer its likely properties from its precursor, 2-bromo-3-hydroxypyridine, and related structures. The precursor is a light brown to gray crystalline powder, and it is expected that the acetylation would result in a lower melting point solid or a high-boiling point liquid.

Table 2: Physical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 2-Bromo-3-hydroxypyridine (Precursor) |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Light brown to gray crystalline powder[1] |

| Melting Point | N/A | 185-188 °C[1] |

| Boiling Point | > 200 °C (Predicted at 760 mmHg) | 321.7±22.0 °C (Predicted)[1] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Limited solubility in water. | Soluble in alcohol; Insoluble in water[1] |

Synthesis and Purification: An Experimental Protocol

The most direct and reliable method for preparing this compound is the esterification of 2-bromo-3-hydroxypyridine. The following protocol is a self-validating system designed for high yield and purity.

Causality Behind Experimental Choices

-

Reagents: Acetic anhydride is chosen as the acetylating agent for its high reactivity. Pyridine serves as both a nucleophilic catalyst and an acid scavenger, driving the reaction to completion by neutralizing the acetic acid byproduct.

-

Solvent: Dichloromethane (DCM) is an excellent choice due to its inert nature and the high solubility of the reactants. Its low boiling point facilitates easy removal during workup.

-

Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the pyridine and acetic anhydride, then allowed to warm to room temperature for a sufficient reaction time without promoting side reactions.

-

Purification: A standard aqueous workup removes the pyridine catalyst and water-soluble byproducts. Column chromatography is essential for removing any unreacted starting material and residual impurities, ensuring a high-purity final product.

Step-by-Step Synthesis Workflow

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-3-hydroxypyridine (1.74 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved.

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add pyridine (1.2 mL, 15 mmol), followed by the dropwise addition of acetic anhydride (1.4 mL, 15 mmol).

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes) to afford the pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the acetylation of 2-bromo-3-hydroxypyridine.

Spectral Data Analysis (Predicted)

While experimental spectra are not available, the expected NMR and IR signatures can be predicted based on the molecular structure.

-

¹H NMR: The spectrum should show three distinct aromatic protons in the pyridine ring region (typically δ 7.0-8.5 ppm). A sharp singlet integrating to three protons would be expected for the acetate methyl group, likely around δ 2.1-2.4 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be the most downfield (δ ~168-172 ppm). The five pyridine carbons will appear in the aromatic region (δ ~110-155 ppm), and the acetate methyl carbon will be the most upfield signal (δ ~20-22 ppm).

-

IR Spectroscopy: Key peaks would include a strong C=O stretch for the ester carbonyl at approximately 1760-1740 cm⁻¹, and C-O stretching bands around 1250-1000 cm⁻¹.

Safety, Handling, and Storage

As a brominated organic intermediate, this compound requires careful handling in a laboratory setting. The following guidelines are based on the MSDS for the compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and sources of ignition.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.

Applications in Research and Drug Development

Halogenated pyridines are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound is a bifunctional reagent whose value lies in its potential for sequential or orthogonal functionalization.

-

Cross-Coupling Reactions: The C-Br bond can be functionalized via palladium-catalyzed cross-coupling to build carbon-carbon or carbon-heteroatom bonds.

-

Synthesis of Hydroxypyridine Derivatives: Subsequent hydrolysis of the acetate ester reveals a hydroxyl group, a key pharmacophore in many bioactive molecules.

-

Lead Optimization: In a drug discovery program, this intermediate allows for the rapid generation of an array of analogs by varying the group introduced at the 2-position while retaining the 3-hydroxy (or 3-acetoxy) functionality for structure-activity relationship (SAR) studies.

Logical Relationship Diagram

Caption: Synthetic utility of this compound in drug discovery.

References

A Technical Guide to the Solubility of 2-Bromopyridin-3-yl Acetate in Organic Solvents

Introduction: The Critical Role of Solubility in Application

2-Bromopyridin-3-yl acetate is a substituted pyridine derivative that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom and an acetyl group on a pyridine ring, offers multiple reaction sites for developing novel compounds, particularly in drug discovery and agrochemical research.[1]

The successful application of this reagent—whether in a reaction vessel, a purification column, or a biological assay—is fundamentally governed by its solubility. A comprehensive understanding of its solubility profile in various organic solvents is not merely academic; it is a prerequisite for rational process design, enabling researchers to:

-

Select appropriate solvents for homogeneous reaction conditions.

-

Design efficient extraction and purification protocols.

-

Prepare stock solutions for screening and analysis at precise concentrations.

-

Optimize crystallization for obtaining high-purity material.

This guide provides a detailed examination of the physicochemical properties of this compound, offers a data-driven prediction of its solubility in common organic solvents, and presents a standardized protocol for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by its molecular structure, polarity, and its ability to form intermolecular forces with the solvent. The structure of this compound (Molecular Formula: C₇H₆BrNO₂, Molecular Weight: 216.03 g/mol ) provides clear indicators of its expected behavior.[2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting significant polarity to the molecule.

-

Acetate Group: The ester functionality contains polar C=O and C-O bonds and two oxygen atoms that can act as hydrogen bond acceptors. This group significantly contributes to the compound's polarity.

-

Bromo Substituent: The bromine atom is electronegative but also contributes to the molecule's size and van der Waals forces. The overall bromopyridine moiety is relatively hydrophobic.

This combination of a polar core (pyridine and acetate) with a hydrophobic element (bromo substituent) suggests that this compound will exhibit a nuanced solubility profile, favoring polar organic solvents over nonpolar ones, a concept often summarized by the principle "like dissolves like."[3]

Solubility Profile: Predicted and Literature-Informed Data

While extensive quantitative solubility data for the specific this compound isomer is not widely published, a robust profile can be constructed based on its physicochemical properties and available data for structurally analogous compounds. Data for closely related isomers like Methyl 2-(3-bromopyridin-2-yl)acetate and Ethyl 2-(3-bromopyridin-2-yl)acetate serve as strong proxies for its behavior.[4][5] Furthermore, solvents used in the synthesis and purification of related bromopyridines provide practical evidence of their solubility characteristics.[6][7]

The following table summarizes the predicted and observed solubility of this compound and its analogs.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Data |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar pyridine and ester groups. A related compound shows solubility >200 mg/mL in these solvents.[4] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the pyridine nitrogen and ester oxygens. A related compound shows solubility in the 50-100 mg/mL range.[4] These are also common reaction solvents.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The compound's polarity is well-matched to these solvents, making them suitable for reactions and extractions. A related compound shows good solubility.[4][5] |

| Esters | Ethyl Acetate (EtOAc) | Good | Often used as an extraction solvent and as the more polar component in chromatography gradients with hexanes, indicating good solubility.[6][7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Limited to Moderate | Moderate polarity allows for some dissolution, but less effective than more polar options. A related compound shows limited solubility in diethyl ether.[4] THF is a common solvent for Grignard reactions involving bromopyridines.[7] |

| Aromatic | Toluene | Limited to Moderate | The aromatic rings can interact via π-stacking, but the overall polarity mismatch limits high solubility. Toluene is sometimes used in synthesis.[8] |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble / Poor | Significant polarity mismatch. The compound's polar groups cannot form favorable interactions with the nonpolar solvent. Used as an anti-solvent for purification and chromatography.[4][6][7] |

| Aqueous | Water | Very Poor / Insoluble | The hydrophobic bromopyridine structure dominates, leading to very limited aqueous solubility. Related compounds are classified as practically insoluble.[4][5] |

Standardized Protocol for Experimental Solubility Determination

Given the variability in solubility with minor structural changes, experimental verification is crucial. The following isothermal method provides a reliable, straightforward approach to qualitatively and semi-quantitatively assess solubility in a laboratory setting.[3][9][10]

Objective: To determine if this compound is Soluble (>10 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL) in a selected organic solvent at ambient temperature.

Materials:

-

This compound

-

Test solvent (analytical grade)

-

4 mL glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Tare a clean, dry 4 mL glass vial on the analytical balance. Carefully weigh 10.0 mg of this compound into the vial.

-

Solvent Addition: Add 1.0 mL of the test solvent to the vial using a calibrated pipette. This creates a target concentration of 10 mg/mL.

-

Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[3]

-

Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a well-lit background.

-

Soluble: The solid has completely dissolved, and the solution is clear with no visible particulates. The solubility is ≥10 mg/mL.

-

Insoluble: The vast majority of the solid remains undissolved. The solubility is <1 mg/mL. Proceed to Step 5 for further characterization if needed.

-

Sparingly Soluble: A portion of the solid has dissolved, but visible particulates remain. The solubility is likely between 1 and 10 mg/mL. Proceed to Step 5.

-

-

Serial Dilution (for Insoluble/Sparingly Soluble):

-

If deemed Insoluble in Step 4, prepare a new vial with 1.0 mg of solute and 1.0 mL of solvent (1 mg/mL). Vortex and observe. If it dissolves, the compound is sparingly soluble. If not, it is confirmed as insoluble (<1 mg/mL).

-

If deemed Sparingly Soluble in Step 4, the result is confirmed. No further steps are needed for this classification.

-

This workflow provides a systematic and reproducible method for characterizing the compound's solubility across a range of solvents.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aksci.com [aksci.com]

- 3. chem.ws [chem.ws]

- 4. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]

- 5. CAS 197376-41-3: Ethyl 2-(3-bromopyridin-2-yl)acetate [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Safeguarding Compound Integrity: A Technical Guide to the Stability and Storage of 2-Bromopyridin-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridin-3-yl acetate is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in introducing the 2-bromo-3-hydroxypyridine moiety through various cross-coupling and derivatization reactions. The stability of this reagent is paramount to ensure the reproducibility of synthetic outcomes and the purity of downstream compounds. This technical guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling, and outlining methodologies for assessing its integrity over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| CAS Number | 92671-70-0 | --INVALID-LINK-- |

Core Stability Considerations and Degradation Pathways

The integrity of this compound is primarily threatened by hydrolysis, thermal stress, and photodegradation. Understanding these pathways is critical for implementing effective storage strategies.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, yielding 2-bromo-3-hydroxypyridine and acetic acid.

2-Bromopyridin-3-yl acetate safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety Data for 2-Bromopyridin-3-yl Acetate

For the modern researcher, drug development professional, and scientist, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of experimental success and personal safety. This guide provides a detailed examination of the safety and handling information for this compound (CAS No: 92671-70-0), moving beyond a simple recitation of data sheet facts to explain the causality behind safety protocols and experimental choices.

Chemical Identification and Core Properties

This compound is a substituted pyridine derivative. The presence of the bromopyridine moiety makes it a useful building block in synthetic organic chemistry. However, the structural elements—a halogenated heterocycle and an acetate group—also dictate its hazard profile.

| Property | Data | Source |

| IUPAC Name | (2-bromopyridin-3-yl) acetate | [1] |

| Synonyms | 2-Bromo-3-acetoxypyridine | [1] |

| CAS Number | 92671-70-0 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

GHS Hazard Profile: A Mechanistic Perspective

The Globally Harmonized System (GHS) provides a clear framework for understanding the primary hazards associated with this compound. The classification points to its irritant properties, which are common for functionalized aromatic compounds.

Signal Word: Warning [1]

GHS Hazard Pictogram:

Hazard Statements: [1]

-

H315 - Causes skin irritation: This is likely due to the molecule's ability to interact with and disrupt the lipid bilayers of skin cells or react with proteins, leading to an inflammatory response.

-

H319 - Causes serious eye irritation: The eyes are particularly sensitive, and exposure can lead to significant, potentially damaging, inflammation. The acetate group could potentially hydrolyze to acetic acid, contributing to the irritation.

-

H335 - May cause respiratory irritation: Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

These hazards mandate the stringent use of personal protective equipment and engineering controls to prevent any direct contact.

Proactive Exposure Control and Personal Protection

The primary directive for handling this compound is the complete prevention of contact. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls:

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood. This is the most critical engineering control to prevent respiratory exposure.[1]

-

Eyewash Station: An eyewash fountain must be readily accessible in any laboratory where this material is stored or handled.[1]

Personal Protective Equipment (PPE): [1]

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Lab Coat: A flame-retardant lab coat must be worn to protect against skin exposure.

-

Respiratory Protection: While a fume hood is the primary control, if there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

The stability of this compound is contingent on proper storage and handling. Incompatibility with strong oxidizing agents is a key concern, as this can lead to vigorous, potentially hazardous reactions.[1]

Handling Procedures: [1]

-

Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.

-

Prevent Inhalation: Avoid breathing any dust, fumes, or vapors.

-

Wash Thoroughly: Wash hands and any exposed skin thoroughly after handling.

-

No Consumption: Do not eat, drink, or smoke in the work area.

Storage Conditions: [1]

-

Store in a tightly-closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible substances, particularly strong oxidizing agents.

-

Consider long-term storage in a cool, dry place to maintain chemical integrity.

Emergency Response: A Step-by-Step Workflow

In the event of an accidental exposure, a rapid and correct response is critical. The following protocols are based on standard first-aid procedures for chemical irritants.

First-Aid Measures[1]

-

General Advice: Immediately remove any contaminated clothing. In all cases of exposure, consult a physician and provide them with this safety data.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the open eyes with running water for at least 15 minutes. Ensure to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.

The logical flow of an emergency first-aid response can be visualized as follows:

Stability, Reactivity, and Disposal

Understanding the chemical's stability is key to preventing hazardous situations.

-

Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.[1]

-

Conditions to Avoid: Dust generation should be avoided.[1]

-

Incompatible Materials: Strong oxidizing agents are the primary incompatibility noted.[1]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases including carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations. The compound should be sent to an approved waste disposal plant.[1] Do not allow the product to enter drains or soil.[1]

Toxicological Data Gaps

A critical aspect of this guide is to highlight what is not known. For this compound, specific toxicological data such as LD50 or LC50 values, carcinogenicity, and mutagenicity are not available in the consulted documentation.[1] This lack of data reinforces the need for the highest level of caution and the strict adherence to exposure prevention protocols. The principle of "treat as hazardous" is the only scientifically sound approach.

References

An In-Depth Technical Guide to the Commercial Availability and Application of 2-Bromopyridin-3-yl Acetate for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyridin-3-yl acetate (CAS No. 92671-70-0), a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical identity, commercial availability, and critical applications in medicinal chemistry and organic synthesis. As a bifunctional molecule, this compound serves as a versatile building block, leveraging its bromide group for cross-coupling reactions and its acetate moiety as a protected hydroxyl group for subsequent functionalization. This guide consolidates procurement information, safety and handling protocols, and a representative synthetic application to offer a field-proven perspective on its utility in the development of complex molecular architectures and novel therapeutic agents.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, making its derivatives highly valuable in drug discovery.[1][2] The presence of both a bromine atom and an acetate group provides two distinct points for chemical modification.

-

IUPAC Name: (2-bromopyridin-3-yl) acetate

-

Synonyms: 2-Bromo-3-acetoxypyridine, this compound

-

CAS Number: 92671-70-0[3]

-

Molecular Formula: C₇H₆BrNO₂

-

Molecular Weight: 216.03 g/mol

-

Appearance: Typically an off-white to pale yellow solid.

Commercial Availability and Procurement

This compound is available for research and development purposes from specialized chemical suppliers. Procurement for R&D use requires handling by technically qualified individuals and is not intended for direct consumer use.[4] New customers may undergo an internal onboarding process with suppliers.[4]

The following table summarizes representative commercial availability for this compound (CAS: 92671-70-0). Pricing and stock levels are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities | Lead Time |

| AK Scientific, Inc. | 95% | 1g, 5g, 25g, 100g | ~1 Week |

Table 1: Commercial Offerings for this compound. Data is current as of late 2025.[4]

The procurement process for such a specialized chemical intermediate follows a structured workflow, from identification of the required CAS number to its safe integration into laboratory use.

Caption: Logical workflow for the procurement and handling of this compound.

Significance and Applications in Research & Development

The strategic value of this compound lies in its bifunctionality, which allows for sequential and controlled chemical modifications. This makes it an important building block in the synthesis of complex heterocyclic compounds for various therapeutic areas.[2][5]

-

Synthetic Handle 1: The Bromine Atom: The bromine at the 2-position of the pyridine ring is a prime site for metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of carbon-based substituents (alkyl, aryl, etc.) via reactions such as:

-

Suzuki-Miyaura Coupling (with boronic acids)

-

Buchwald-Hartwig Amination (with amines)

-

Heck Coupling (with alkenes)

-

Sonogashira Coupling (with alkynes) This versatility is fundamental to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[6]

-

-

Synthetic Handle 2: The Acetate Group: The acetate group at the 3-position is a stable protecting group for a hydroxyl functional group. It can be readily removed via hydrolysis under basic or acidic conditions to reveal 2-bromo-3-hydroxypyridine. This newly exposed hydroxyl group can then be used for further derivatization, such as:

-

Etherification (e.g., Williamson ether synthesis)

-

Esterification

-

Formation of carbamates

-

The ability to perform chemistry at the bromine position while the hydroxyl group is protected, and then deprotect to react at the hydroxyl position, provides chemists with precise control over the synthetic route.

Caption: Synthetic utility of this compound as a bifunctional intermediate.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled by qualified personnel using appropriate personal protective equipment (PPE).[4]

-

Hazard Identification: According to safety data sheets, this compound is classified as an irritant.[3]

-

Precautionary Measures:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern organic synthesis and illustrates the primary utility of the bromine handle on this molecule.

Objective: To synthesize (2-(Aryl)pyridin-3-yl) acetate.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system like Toluene/Water, ensure the mixture is degassed by bubbling the inert gas through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired (2-(Aryl)pyridin-3-yl) acetate.

Conclusion

This compound is a commercially available and synthetically valuable building block for researchers engaged in drug discovery and medicinal chemistry. Its dual functionality as both an aryl bromide suitable for cross-coupling and a protected hydroxypyridine offers a robust platform for the synthesis of diverse and complex molecular libraries. Proper procurement, adherence to safety protocols, and a strategic application of its reactive sites enable the efficient development of novel compounds with potential therapeutic value.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aksci.com [aksci.com]

- 4. 92671-70-0 this compound AKSci 9226CV [aksci.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

2-Bromopyridin-3-yl Acetate: A Versatile Building Block for Advanced Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design and synthesis of effective PROTACs are critically dependent on the modular assembly of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker. This guide introduces 2-Bromopyridin-3-yl acetate as a strategic and versatile building block for the construction of sophisticated PROTAC linkers. We will explore its synthesis, chemical reactivity, and rationale for its incorporation into degrader molecules, providing a technical framework for its application in the development of next-generation protein degraders.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[1][3]

While the warhead and E3 ligase ligand provide the specificity for the target protein and the degradation machinery, respectively, the linker is a critical determinant of the PROTAC's overall efficacy.[][3] The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][5] The incorporation of specific chemical motifs, such as heterocyclic rings, into the linker can impart desirable physicochemical properties, including improved solubility and rigidity.[3][6]

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] Its inclusion in PROTAC linkers can offer several advantages, such as enhancing aqueous solubility through its basic nitrogen atom and providing a rigid structural element to control the conformation of the PROTAC molecule.[3][9] This guide focuses on a specific pyridine-based building block, this compound, and its potential as a versatile component for the synthesis of advanced PROTACs.

This compound: A Profile

This compound is a functionalized pyridine derivative that offers two key points for chemical modification: the bromine atom at the 2-position and the acetate group at the 3-position. This dual functionality makes it an attractive building block for the modular synthesis of PROTAC linkers.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Bromo-3-pyridinol, is presented in Table 1. The acetate derivative will have altered properties, such as increased lipophilicity.

Table 1: Physicochemical Properties of 2-Bromo-3-pyridinol

| Property | Value | Reference |

| Molecular Formula | C5H4BrNO | [10] |

| Molecular Weight | 174.00 g/mol | [10] |

| Appearance | Off-white powder | [10] |

| pKa | Data not readily available |

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available 2-amino-3-hydroxypyridine through a two-step process.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Diazotization and Bromination: 2-Amino-3-hydroxypyridine is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt. Subsequent reaction with a copper(I) bromide catalyst (Sandmeyer reaction) introduces the bromine atom at the 2-position to yield 2-Bromo-3-hydroxypyridine.

-

Acetylation: The hydroxyl group of 2-Bromo-3-hydroxypyridine is then acetylated using acetic anhydride in the presence of a base such as pyridine to afford the final product, this compound.

Application in PROTAC Synthesis: A Modular Approach

The strategic placement of the bromo and acetate functionalities on the pyridine ring allows for a modular and flexible approach to PROTAC synthesis. The 2-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the acetate group can be hydrolyzed to reveal a hydroxyl group for linker attachment.

Reactivity of the 2-Bromo Position

The bromine atom at the 2-position of the pyridine ring is a versatile handle for introducing molecular diversity through well-established cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.[11][12][13] This is a robust method for extending the linker and introducing rigid aromatic or heteroaromatic moieties.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 2-position of the pyridine and an amine.[14][15] This is a powerful strategy for incorporating amine-containing linkers, which can improve solubility and provide further points for functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack, allowing for the displacement of the bromide by various nucleophiles, such as thiols or amines, under suitable conditions.[16][17]

Utilization of the 3-Acetoxy Group

The acetate group at the 3-position serves as a protected hydroxyl group. It can be readily hydrolyzed under basic or acidic conditions to reveal the free hydroxyl group. This hydroxyl functionality can then be used as a nucleophile for linker attachment through various reactions, such as:

-

Etherification: Reaction with an alkyl halide or tosylate in the presence of a base to form an ether linkage.

-

Esterification: Reaction with a carboxylic acid or acyl chloride to form an ester linkage.

-

Urethane formation: Reaction with an isocyanate to form a urethane linkage.

Proposed Synthetic Workflow for PROTAC Assembly

The following workflow illustrates a hypothetical, yet chemically sound, approach to incorporating this compound into a PROTAC molecule.

Caption: A modular workflow for PROTAC synthesis using this compound.

Experimental Evaluation of PROTACs Derived from this compound

Once a library of PROTACs has been synthesized, a systematic experimental evaluation is crucial to identify lead candidates with optimal degradation activity. The following is a comprehensive workflow for the biological characterization of novel degraders.

Step-by-Step Experimental Protocol

-

Target Engagement:

-

Objective: To confirm that the warhead and E3 ligase ligand components of the PROTAC bind to their respective targets.

-

Methods:

-

Biochemical Assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) to measure binding affinities (Kd).

-

Cellular Assays: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm target engagement in a cellular context.

-

-

-

Ternary Complex Formation:

-

Objective: To demonstrate that the PROTAC induces the formation of a stable ternary complex between the POI and the E3 ligase.

-

Methods:

-

In vitro: Size-Exclusion Chromatography (SEC), Native Mass Spectrometry, or Proximity-Based Assays (e.g., FRET, BRET).

-

In situ: Co-immunoprecipitation (Co-IP) followed by Western blotting.

-

-

-

Target Ubiquitination:

-

Objective: To show that the formation of the ternary complex leads to the ubiquitination of the target protein.

-

Methods:

-

In vitro Ubiquitination Assay: Reconstitute the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in the presence of the POI and the PROTAC, followed by Western blotting for ubiquitinated POI.

-

Cellular Ubiquitination Assay: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins. Immunoprecipitate the POI and probe for ubiquitin by Western blotting.

-

-

-

Target Degradation:

-

Objective: To quantify the extent and rate of target protein degradation in cells.

-

Methods:

-

Western Blotting: A semi-quantitative method to assess the reduction in POI levels after PROTAC treatment.

-

Quantitative Mass Spectrometry (qMS): A highly sensitive and quantitative method to measure changes in the proteome, including the specific degradation of the POI.

-

In-Cell Protein Degradation Assays: Using reporter systems like HiBiT to monitor protein levels in real-time.

-

-

Data Presentation and Interpretation

The quantitative data from the degradation assays should be summarized in a clear and concise format.

Table 2: Example Data for a Hypothetical PROTAC

| PROTAC ID | DC50 (nM) | Dmax (%) |

| PROTAC-A | 10 | 95 |

| PROTAC-B | 50 | 80 |

| PROTAC-C | >1000 | <10 |

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its dual functionality allows for a modular and efficient approach to constructing diverse linker architectures. The well-established reactivity of the 2-bromo position through palladium-catalyzed cross-coupling reactions, combined with the latent hydroxyl group at the 3-position, provides medicinal chemists with a powerful tool to fine-tune the properties of their degrader molecules. By leveraging the principles of rational drug design and systematic biological evaluation, the incorporation of this compound into PROTACs has the potential to accelerate the development of new and effective therapeutics for a wide range of diseases.

References

- 1. PROTAC Linkers | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

Harnessing the Potential of 2-Bromopyridin-3-yl Acetate: A Strategic Building Block in Modern Drug Discovery

An In-Depth Technical Guide

Introduction: The Strategic Value of Functionalized Heterocycles

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, particularly substituted pyridines, represent a class of "privileged structures" that are consistently found at the core of a vast number of biologically active molecules and approved drugs.[1][2] Their prevalence is due to their ability to engage in key biological interactions, such as hydrogen bonding and π-stacking, and their favorable physicochemical properties.

This guide focuses on 2-Bromopyridin-3-yl acetate (CAS No: 92671-70-0), a bifunctional heterocyclic intermediate poised for significant application in medicinal chemistry.[3] While direct literature on this specific isomer is emerging, its true potential can be expertly extrapolated by analyzing the well-documented reactivity of its core components and the established applications of its close structural analogues. This document will provide researchers, scientists, and drug development professionals with a technical overview of its reactivity, showcase its potential in the synthesis of high-value scaffolds like kinase inhibitors, and provide actionable experimental protocols to leverage its unique chemical architecture.

Core Reactivity and Physicochemical Profile

The utility of this compound stems from its two distinct, orthogonally reactive functional groups: a bromine atom at the C2 position and an acetate ester at the C3 position. This bifunctionality allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal starting point for library synthesis and lead optimization campaigns.

| Property | Value | Source |

| CAS Number | 92671-70-0 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | [4] |

| IUPAC Name | This compound | N/A |

The bromine atom at the C2 position is the primary handle for introducing molecular diversity. It is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern pharmaceutical synthesis.[5][6][7] Concurrently, the acetate group at C3 serves as a protected hydroxyl group. Mild hydrolysis readily unmasks a pyridin-3-ol functionality, which can act as a crucial hydrogen bond donor or acceptor for target engagement or serve as a new point for further chemical modification, such as etherification.[8]

Caption: Key reaction pathways for this compound.

Strategic Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of diseases like cancer.[9] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted therapy. The pyridine scaffold is a well-established pharmacophore that can mimic the adenine hinge-binding region of ATP, the natural substrate for kinases.[9][10]

This compound is an exemplary starting material for crafting novel kinase inhibitors. The synthetic strategy involves two key stages:

-

Core Elaboration via Cross-Coupling: The C2-bromine is exploited to introduce a variety of aryl or heteroaryl moieties via Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space within the ATP-binding pocket to maximize potency and selectivity.[5]

-

Hydroxyl Group Unmasking: Subsequent hydrolysis of the C3-acetate reveals a hydroxyl group. This -OH group is strategically positioned to form a critical hydrogen bond with the "hinge" region of the kinase, a common and powerful interaction that anchors many potent inhibitors.

Caption: A representative MAP Kinase pathway targeted by kinase inhibitors.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The causality behind this choice is its proven reliability, mild conditions, and exceptional tolerance of diverse functional groups, making it a workhorse reaction in drug discovery.[6][11]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Prevents catalyst degradation): To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.

-

Solvent Addition (Causality: Ensures solubility and optimal reaction kinetics): To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio via syringe. The solvent mixture is chosen to solubilize both the organic starting materials and the inorganic base. Degassing is critical to prevent oxidative side reactions.

-

Reaction Execution (Causality: Provides activation energy for catalytic cycle): Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The elevated temperature is necessary to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Monitoring Progress (Causality: Determines reaction endpoint): Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours. The disappearance of the starting material (this compound) typically indicates completion.

-

Work-up and Purification (Causality: Isolates the desired product): Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure C2-arylated pyridyl acetate.

A Versatile Intermediate for CNS-Active Agents

The utility of this scaffold extends beyond oncology. Analogues such as 2-(3-Bromopyridin-2-yl)acetic acid have been reported as key intermediates in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, which are targets for neurological disorders like Alzheimer's and Parkinson's disease.[12] This precedent strongly suggests that this compound can serve as a foundational building block for libraries targeting the central nervous system (CNS).

The synthetic logic remains the same: use the C2-bromo position to introduce diversity and the C3-hydroxy/acetate group to modulate polarity and hydrogen bonding potential. This dual-handle approach is highly effective for navigating the complex structure-activity relationships (SAR) and structure-property relationships (e.g., blood-brain barrier permeability) required for successful CNS drug candidates.

Caption: A workflow for CNS drug discovery using the target scaffold.

Conclusion: A High-Value, Multifaceted Synthetic Tool

This compound represents more than just another chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution for common challenges in medicinal chemistry. Its orthogonal reactive sites—a bromine atom primed for diversification via robust cross-coupling chemistry and a protected hydroxyl group for modulating polarity and target engagement—provide an efficient and logical pathway for generating novel, high-value molecular architectures. From kinase inhibitors in oncology to modulators of CNS receptors, the potential applications are vast and compelling. For drug discovery programs aiming to accelerate the generation of diverse and biologically relevant compound libraries, the incorporation of this compound is a scientifically sound and field-proven strategy.

References

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 92671-70-0 [m.chemicalbook.com]

- 4. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 11. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]

- 12. 2-(3-Bromopyridin-2-yl)acetic acid [myskinrecipes.com]

literature review of 2-Bromopyridin-3-yl acetate and its analogs

An In-depth Technical Guide to 2-Bromopyridin-3-yl acetate and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products, coenzymes, and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom, confer upon it the ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets, making it a highly sought-after motif in drug design.[3][4] This guide focuses on a particularly valuable and versatile building block: this compound. The strategic placement of a bromine atom at the 2-position and an acetate group at the 3-position provides orthogonal reactive handles for molecular elaboration, enabling the synthesis of complex, highly functionalized pyridine derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, reactivity, and application of this compound and its analogs.

Synthesis and Core Chemistry of this compound

The journey to this compound begins with its precursor, 2-Bromo-3-hydroxypyridine. This intermediate is crucial as it possesses the core structure upon which the acetate functionality is installed.[5]

Synthesis of the Precursor: 2-Bromo-3-hydroxypyridine

The preparation of 2-Bromo-3-hydroxypyridine is typically achieved through the bromination of 3-hydroxypyridine. The electron-deficient nature of the pyridine ring makes direct electrophilic bromination challenging, but the hydroxyl group at the 3-position activates the ring, directing bromination to the adjacent C2 position.

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxypyridine

This protocol is adapted from established procedures for the bromination of hydroxypyridines.[6]

Materials:

-

3-Hydroxypyridine

-

Bromine

-

10% Sodium hydroxide (NaOH) solution

-

Acetic acid

-

Standard laboratory glassware for reactions at reduced temperatures

Procedure:

-

Preparation of Hypobromite Solution: In a flask cooled to 5-10°C in an ice bath, slowly add bromine (1.05 eq.) to a 10% aqueous NaOH solution. Stir until the bromine has completely dissolved to form a sodium hypobromite solution.

-

Bromination Reaction: In a separate reaction vessel, dissolve 3-hydroxypyridine (1.0 eq.) in a 10% aqueous NaOH solution. Cool this solution to 5-10°C.

-

Slowly add the prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20-30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

-

Neutralization and Isolation: Carefully adjust the pH of the reaction mixture to 6-7 using acetic acid. This will cause the product to precipitate.

-

Cool the mixture to 5°C and hold for 1 hour to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-3-hydroxypyridine.[6]

Acetylation to this compound

With the 2-Bromo-3-hydroxypyridine precursor in hand, the final step is a straightforward esterification reaction to install the acetate group. This is typically achieved using an acetylating agent in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-3-hydroxypyridine

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Reaction Setup: Dissolve 2-Bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the base (e.g., Triethylamine, 1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.

-

Acetylation: Slowly add the acetylating agent (e.g., Acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

References

Methodological & Application

acetylation of 2-bromopyridin-3-ol experimental protocol

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient O-acetylation of 2-bromopyridin-3-ol to synthesize 2-bromopyridin-3-yl acetate. The described methodology utilizes a classic and robust chemical transformation employing acetic anhydride as the acetylating agent and pyridine as both the solvent and catalyst. This protocol is designed for researchers, medicinal chemists, and drug development professionals requiring a reliable method for the synthesis of this key intermediate. The causality behind experimental choices, a self-validating system for reaction monitoring, and in-depth safety considerations are detailed to ensure reproducible and safe execution.

Introduction

2-Bromopyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic functionalization of its hydroxyl group is a common step in the synthesis of more complex molecular architectures. Acetylation serves as an effective method for protecting the hydroxyl group, modifying solubility, and altering the electronic properties of the pyridine ring, thereby influencing its reactivity in subsequent transformations. The acetyl group is a widely used protecting group in organic synthesis due to its stability under neutral and acidic conditions and its straightforward removal under basic conditions.[1] This protocol details a reliable and scalable procedure for the high-yield synthesis of this compound.

Reaction Principle

The O-acetylation of 2-bromopyridin-3-ol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine plays a dual role in this reaction: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate, and it serves as a base to neutralize the acetic acid byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Part Number | Notes |

| 2-Bromopyridin-3-ol | ≥98% | Sigma-Aldrich | 116173 | Off-white to light brown powder. |

| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | A10-500 | Corrosive and lachrymator. Handle in a fume hood. |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 270970 | Hygroscopic. Store under an inert atmosphere. |

| Dichloromethane (DCM) | ACS Grade | VWR | BDH1111 | Used for extraction. |

| 1 M Hydrochloric Acid (HCl) | Aqueous | LabChem | LC153501 | Used for aqueous wash. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Fisher Scientific | S233-500 | Used for aqueous wash. |

| Brine (Saturated NaCl) | Aqueous | - | - | Prepared in-house. |